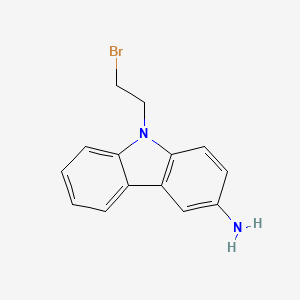

9-(2-溴乙基)-9H-咔唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-(2-Bromoethyl)-9H-carbazol-3-amine is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of compounds based on carbazole and sulfone groups has been reported . The synthetic procedures for target compounds are summarized in Scheme 1. 9-(2-Bromoethyl)-9H-carbazole and 9-(4-bromobutyl)-9H-carbazole were prepared from carbazole with excess 1,2-dibromoethane and 1,4-dibromobutane, respectively .Molecular Structure Analysis

The molecular formula of 9-(2-Bromoethyl)-9H-carbazol-3-amine is C14H12BrN . Its molecular weight is 274.16 .Chemical Reactions Analysis

Amine alkylation reactions were used to optimize the system performance on PTFE membrane substrates using methanol as the DESI spray/analysis solvent . Reaction times can be less than 100 ms when reaction acceleration occurs in microdroplets, enabling the rapid screening of processes like N-alkylation and Suzuki coupling reactions .Physical and Chemical Properties Analysis

9-(2-Bromoethyl)-9H-carbazol-3-amine is a solid at 20 degrees Celsius . It should be stored under inert gas .科学研究应用

1. 荧光传感特性

9-(2-溴乙基)-9H-咔唑-3-胺衍生物,如聚(9-甲基-9H-咔唑-3-胺),因其荧光传感特性而被探索。这些材料可用于环境保护、生物传感和食品中毒素检测。它们对酸和胺均表现出优异的荧光特性,可用于溶液和气相荧光检测 (Qian, Zhang, Liu, & Xia, 2019)。

2. 合成与光学表征

咔唑衍生物,包括与9-(2-溴乙基)-9H-咔唑-3-胺相关的衍生物,已被合成用于光学表征。这些由缩合反应合成的化合物由于其强的π共轭和有效的电荷转移,有望作为有机发光二极管的活性发光层 (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018)。

3. 取代的9H-咔唑的合成

取代的9H-咔唑与9-(2-溴乙基)-9H-咔唑-3-胺密切相关,已通过光激反应和钯催化的胺化等各种化学过程合成。这些合成对于制造用于电子和光电器件的材料至关重要 (Guerra, Rossi, Pierini, & Barolo, 2015), (Ohtsuka, Hagiwara, Miyazaki, & Yamakawa, 2019)。

4. 抗菌活性

一些9-(2-溴乙基)-9H-咔唑-3-胺的衍生物已被研究其抗菌活性。研究表明这些化合物在开发新的抗菌剂方面具有潜力,突出了它们在药物研究中的重要性 (Mayavel, Thirumurthy, Dineshkumar, & Thirunarayanan, 2014), (Salih, Salimon, & Yousif, 2016)。

5. 电子光谱的合成

咔唑衍生物的合成,包括9-(2-溴乙基)-9H-咔唑-3-胺,对于电子光谱至关重要。这些合成的化合物对于研究发光特性至关重要,并且可用于光伏电池和OLED的开发 (Ponce, Cabrerizo, Bonesi, & Erra-Balsells, 2006)。

安全和危害

作用机制

Target of Action

Similar compounds have been used to design benzoate compounds, which act as local anesthetics . Local anesthetics act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses .

Mode of Action

They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Biochemical Pathways

Local anesthetics, which are related compounds, primarily affect the sodium ion channels in the nerve membrane, disrupting the normal flow of sodium ions and preventing the propagation of nerve impulses .

Result of Action

Related compounds acting as local anesthetics result in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

属性

IUPAC Name |

9-(2-bromoethyl)carbazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2/c15-7-8-17-13-4-2-1-3-11(13)12-9-10(16)5-6-14(12)17/h1-6,9H,7-8,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEQKDDWQSRRAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CCBr)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)

![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)

![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)